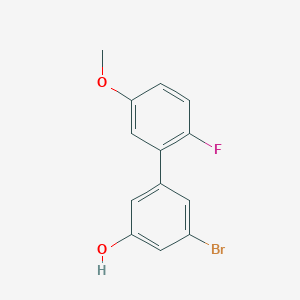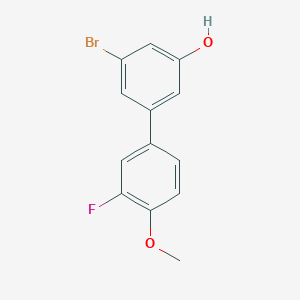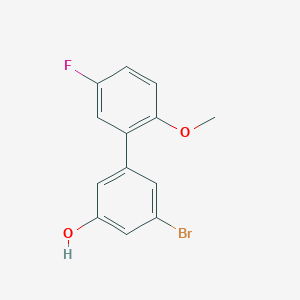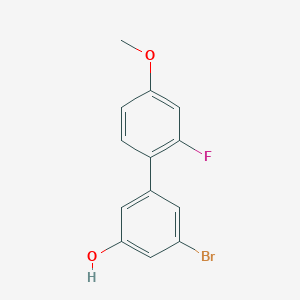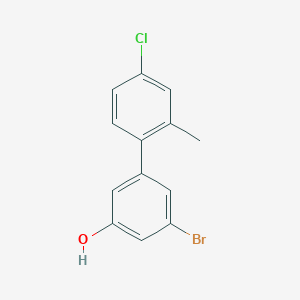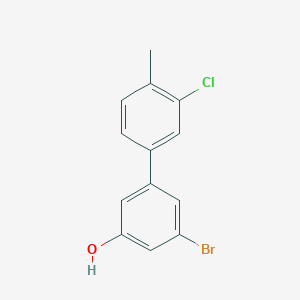
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% (3B5C4MPP) is a synthetic chemical compound that has a wide range of applications in scientific research. Due to its unique chemical properties, 3B5C4MPP has been used for many years in lab experiments as a reagent, catalyst, and inhibitor.
Mécanisme D'action
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% is a brominated phenol, which means that it contains both a bromine atom and a phenol group. The bromine atom is responsible for the chemical’s reactivity, while the phenol group is responsible for its solubility in water. The bromine atom can react with other molecules, while the phenol group can form hydrogen bonds with other molecules. This allows 3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% to interact with other molecules and catalyze reactions.
Biochemical and Physiological Effects
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to have antioxidant, antimicrobial, and anti-inflammatory properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% has been shown to have a protective effect on cells and tissues, and it has been shown to reduce the risk of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in water. In addition, it is highly reactive and can be used as a reagent, catalyst, or inhibitor in various experiments. However, there are some limitations to using 3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% in lab experiments. It is toxic and should be handled with care, and it can produce hazardous by-products if not used properly.
Orientations Futures
There are many potential future directions for research into 3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95%. One possibility is to further study its biochemical and physiological effects. Another is to explore its potential applications in other areas, such as food and drug production. Additionally, further research into its mechanism of action and its advantages and limitations for lab experiments could lead to new and improved uses for 3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95%.
Méthodes De Synthèse
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% is synthesized via a two-step reaction process. First, 3-chloro-4-methylphenol is reacted with bromine in an aqueous solution of sodium hydroxide. The reaction between the two components produces 3-bromo-4-methylphenol. Then, 3-bromo-4-methylphenol is reacted with 3-chloro-5-phenylphenol in an aqueous solution of sulfuric acid. This produces 3-bromo-5-(3-chloro-4-methylphenyl)phenol. The final product is 95% pure.
Applications De Recherche Scientifique
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent, catalyst, and inhibitor in various lab experiments. For example, it has been used in organic synthesis reactions, as a catalyst for the synthesis of polymers, and as an inhibitor of enzymes. It has also been used in the synthesis of pharmaceuticals, pesticides, and other chemicals.
Propriétés
IUPAC Name |
3-bromo-5-(3-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c1-8-2-3-9(6-13(8)15)10-4-11(14)7-12(16)5-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINOKHIAPNDSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686417 |
Source


|
| Record name | 5-Bromo-3'-chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-93-9 |
Source


|
| Record name | 5-Bromo-3'-chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







